N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c1-12-19-20-18-9-8-17(21-23(12)18)13-4-2-5-14(10-13)22-29(27,28)16-7-3-6-15(11-16)24(25)26/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHUCCPCUOBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic conditions to form the triazolopyridazine core.
Aromatic Substitution: The triazolopyridazine intermediate is then subjected to electrophilic aromatic substitution with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the nitrobenzenesulfonamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of triazolopyridazine oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Derivatives with various functional groups replacing the sulfonamide moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting specific molecular pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancers. Its ability to inhibit key enzymes involved in cancer progression makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival . By blocking these pathways, the compound induces apoptosis and inhibits tumor growth.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Sulfonamide vs. Acetamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could improve target engagement but reduce bioavailability compared to C1632’s acetamide .
- Nitro vs. Halogen Substituents**: Nitro groups may enhance binding to electron-rich pockets (e.g., kinase ATP sites), whereas halogens like fluorine improve lipophilicity and membrane penetration .
- Unanswered Questions : The target compound’s specific biological targets remain uncharacterized in the provided evidence. Priorities include assays for LIN28, BRD4, or antimicrobial activity.
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects based on available research, including in vitro studies, cytotoxicity assessments, and its mechanism of action against various cancer cell lines.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₅O₃S
- Molecular Weight : 341.37 g/mol
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited moderate to high cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:
The results indicate that the compound's cytotoxic activity is comparable to established anticancer agents like Foretinib.
The mechanism through which this compound exerts its effects appears to involve the inhibition of c-Met kinase activity. This is crucial as c-Met is often overexpressed in various cancers and plays a significant role in tumor growth and metastasis.
Comparative Biological Activity Table
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 1.06 ± 0.16 | c-Met Inhibition |
| This compound | MCF-7 | 1.23 ± 0.18 | c-Met Inhibition |
| This compound | HeLa | 2.73 ± 0.33 | c-Met Inhibition |
Study on Triazolo-Pyridazine Derivatives
A study investigated a series of triazolo-pyridazine derivatives for their anticancer properties. Among these compounds, several showed promising activity against c-Met overexpressed cancer cell lines with some derivatives demonstrating significant cytotoxicity and potential for further development as therapeutic agents .
In Vivo Studies
While most current data focuses on in vitro findings, future studies are warranted to evaluate the in vivo efficacy and safety profile of this compound. The transition from laboratory to clinical application will require comprehensive pharmacokinetic and pharmacodynamic assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
